3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol
CAS No.: 869354-59-6
Cat. No.: VC2886933
Molecular Formula: C22H41N3O8S
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869354-59-6 |
|---|---|
| Molecular Formula | C22H41N3O8S |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]pentanamide |
| Standard InChI | InChI=1S/C22H41N3O8S/c26-14-17(27)15-33-13-12-32-11-10-31-9-8-30-7-3-6-23-20(28)5-2-1-4-19-21-18(16-34-19)24-22(29)25-21/h17-19,21,26-27H,1-16H2,(H,23,28)(H2,24,25,29)/t17?,18-,19-,21-/m0/s1 |
| Standard InChI Key | IBURWUUZJPTQRD-JVLLYVMNSA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 |
Introduction
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol is a complex organic compound that incorporates a biotin moiety, known for its high affinity to proteins like avidin and streptavidin. This compound is particularly useful in biochemical applications due to its ability to conjugate with proteins and other biomolecules, enhancing their stability and functionality in biological systems.
Biochemical Applications
This compound is utilized in drug delivery and bioconjugation due to its ability to form stable conjugates with proteins. The biotin component plays a crucial role in these applications, leveraging its strong affinity for avidin and streptavidin to enhance the targeting and stability of therapeutic agents.
Interaction Studies
Interaction studies focus on the compound's binding affinity with biotin receptors and other biomolecules. These interactions are vital for understanding how the compound can be effectively used in drug formulation and delivery strategies.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Biotin | C10H16N2O3S | Essential vitamin, simple structure |
| 3-Aminopropyltriethoxysilane | C9H23NO3Si | Used in surface modifications, lacks biotin functionality |
| Biotinylated Polyethylene Glycol | Varies (chain length-dependent) | Used in drug delivery, different polymeric structure |
| 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol | C22H41N3O8S | Complex structure with multiple ethylene glycol units and biotin moiety |
Synthesis and Availability
The synthesis of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol can be achieved through several chemical methods, though specific details are not widely published. The compound is available from various chemical suppliers for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume